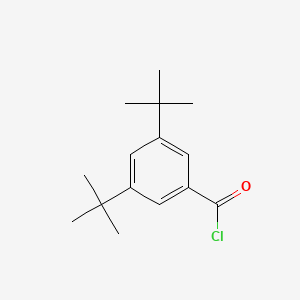

3,5-Di-t-butylbenzoyl chloride

Description

Significance of Acyl Chlorides as Reactive Intermediates in Organic Chemistry

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -COCl. wikipedia.orgchemistrystudent.com They are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine (-Cl) atom. wikipedia.org This substitution dramatically increases the reactivity of the carbonyl carbon, making acyl chlorides highly valuable intermediates in organic synthesis. chemistrystudent.comfiveable.menumberanalytics.com The high reactivity is attributed to the electron-withdrawing nature of both the oxygen and chlorine atoms, which renders the carbonyl carbon significantly electrophilic and susceptible to nucleophilic attack. chemistrystudent.comcatalysis.blog

Their enhanced reactivity compared to other carboxylic acid derivatives, such as anhydrides, esters, and amides, makes them versatile reagents for a multitude of chemical transformations. wikipedia.orgfiveable.me Acyl chlorides are pivotal in the formation of carbon-oxygen and carbon-nitrogen bonds, serving as precursors for the synthesis of esters, amides, and acid anhydrides. wikipedia.orgnumberanalytics.comsavemyexams.com These reactions typically proceed through a nucleophilic addition-elimination mechanism. chemistrystudent.comsavemyexams.com Furthermore, they participate in Friedel-Crafts acylation reactions to form ketones and can react with organometallic reagents like Grignard reagents. wikipedia.org Due to their vigorous reaction with water, they are often prepared in anhydrous conditions immediately before use, commonly by reacting a carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemistrystudent.comnumberanalytics.comsavemyexams.com

Unique Reactivity Profile Conferred by Steric Hindrance of tert-Butyl Groups

The defining feature of 3,5-di-t-butylbenzoyl chloride is the presence of two bulky tert-butyl groups positioned meta to the acyl chloride functionality. The tert-butyl group, (CH₃)₃C-, is known for exerting significant steric hindrance, which can slow down or even inhibit reactions at adjacent functional groups. researchgate.net In the case of this compound, these bulky groups flank the reactive center, influencing its approach by nucleophiles.

This steric shielding can modulate the reactivity of the acyl chloride. While acyl chlorides are generally highly reactive, the steric bulk in this molecule can lead to increased selectivity in its reactions. For instance, studies on sterically hindered acyl chlorides have shown that they can be more resistant to hydrolysis and may react more selectively with certain nucleophiles. The steric hindrance around the carbonyl group can be substantial enough to alter the course of a reaction. For example, in reactions with strong nucleophiles like organolithium reagents, extreme steric hindrance can favor the formation of 1,3-diketones over the expected tertiary alcohols. researchgate.netresearchgate.netmdpi.com This occurs because after the initial formation of the ketone, the bulky groups prevent a second nucleophilic attack on the newly formed carbonyl, and instead, the nucleophile may act as a base. researchgate.net

The electronic effect of the tert-butyl groups, which are weakly electron-donating, also plays a role, albeit a less dominant one compared to the steric effects. This combination of steric and electronic properties makes this compound a valuable tool for specific synthetic challenges where controlled reactivity is desired.

Below is a table summarizing the properties of this compound:

| Property | Value |

| Chemical Formula | C₁₅H₂₁ClO |

| Molar Mass | 252.78 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 53-57 °C |

| Boiling Point | 155-157 °C at 13 mmHg |

Historical Context and Evolution of Research on Sterically Hindered Benzoyl Chlorides

The study of sterically hindered aromatic compounds has been a significant area of research in organic chemistry, aimed at understanding how bulky substituents influence reaction kinetics, mechanisms, and regioselectivity. Research into sterically hindered acyl chlorides, such as derivatives of benzoyl chloride, gained traction in the mid-20th century, in parallel with advancements in methodologies like Friedel-Crafts acylation.

Early investigations focused on using bulky alkyl groups, like the tert-butyl group, to probe the effects of steric hindrance in electrophilic aromatic substitution and nucleophilic acyl substitution reactions. Compounds with ortho-substituents, such as 2-tert-butylbenzoyl chloride and the more hindered 2,4,6-tri-t-butylbenzoyl chloride, became model substrates for these studies. cdnsciencepub.com For example, research demonstrated that an ortho-tert-butyl group could significantly slow down hydrolysis rates compared to unsubstituted benzoyl chloride due to steric shielding. The presence of two ortho tert-butyl groups was found to exert extreme steric hindrance on adjacent functional groups. cdnsciencepub.com

The evolution of this research has seen the application of these hindered molecules in more complex synthetic strategies. For example, the unique reactivity of sterically hindered acyl chlorides has been exploited in selective acylation reactions and in the synthesis of complex molecules where controlling reactivity is paramount. rsc.org The Yamaguchi esterification, a key reaction for synthesizing macrolactones, traditionally uses a sterically hindered acyl chloride. organic-chemistry.orgnih.govacs.org However, further research has shown that in some cases, less hindered acid chlorides can be used effectively, highlighting the ongoing refinement of these synthetic methods. organic-chemistry.orgnih.govacs.org The development and study of compounds like this compound are a continuation of this legacy, providing chemists with a reagent that balances reactivity with steric control for advanced organic synthesis.

Structure

2D Structure

3D Structure

Properties

CAS No. |

14377-33-4 |

|---|---|

Molecular Formula |

C15H21ClO |

Molecular Weight |

252.78 g/mol |

IUPAC Name |

3,5-ditert-butylbenzoyl chloride |

InChI |

InChI=1S/C15H21ClO/c1-14(2,3)11-7-10(13(16)17)8-12(9-11)15(4,5)6/h7-9H,1-6H3 |

InChI Key |

HZBWOZJDPPOMOM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)Cl)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Di T Butylbenzoyl Chloride

Classic Chlorination Protocols for Benzoic Acid Derivatives

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic chemistry. Several standard reagents are widely employed for this purpose, each with its own advantages and specific applications.

Thionyl Chloride-Mediated Synthesis from 3,5-Di-t-butylbenzoic Acid

The reaction of 3,5-di-t-butylbenzoic acid with thionyl chloride (SOCl₂) is a common and effective method for the preparation of 3,5-di-t-butylbenzoyl chloride. chemtube3d.commasterorganicchemistry.comrsc.org Thionyl chloride is often the reagent of choice because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride. libretexts.orgallrounder.ai The reaction can be performed neat or in a solvent. rsc.org In a typical laboratory procedure, the carboxylic acid is treated with an excess of thionyl chloride, and the mixture may be heated to ensure the reaction goes to completion. prepchem.comgoogle.com The excess thionyl chloride can then be removed by distillation, often under reduced pressure, to yield the crude acyl chloride. researchgate.net The reaction can be catalyzed by the addition of dimethylformamide (DMF). yufenggp.comwikipedia.org

A procedure for a related compound, 3,5-di-tert.-butyl-4-hydroxybenzoyl chloride, involves adding the corresponding acid to ice-cooled thionyl chloride, followed by refluxing the mixture for one hour. After the reaction is complete, the excess thionyl chloride is removed by distillation under vacuum to yield the crystalline product. prepchem.com

Application of Phosphorus Chlorides (PCl₃, PCl₅) in Analogous Systems

Phosphorus chlorides, namely phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), are also effective reagents for the synthesis of acyl chlorides from carboxylic acids. libretexts.orgyufenggp.comwikipedia.org

Phosphorus pentachloride (PCl₅) reacts with carboxylic acids to produce the corresponding acyl chloride, with phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as byproducts. libretexts.orgyufenggp.comdocbrown.info The reaction is typically carried out under cold conditions. libretexts.org

Reaction with PCl₅: RCOOH + PCl₅ → RCOCl + POCl₃ + HCl docbrown.info

Phosphorus trichloride (PCl₃) can also be used, and it offers high atom efficiency as it can theoretically convert three equivalents of a carboxylic acid to the acyl chloride. researchgate.net The reaction with PCl₃ produces phosphorous acid (H₃PO₃) as a byproduct. libretexts.org Recent studies have shown that using PCl₃ in acetonitrile (B52724) can lead to good yields of various aryl acid chlorides. researchgate.net The work-up procedure is simplified as the phosphonic acid byproduct is a solid that can be easily removed by filtration. researchgate.net

Reaction with PCl₃: 3 RCOOH + PCl₃ → 3 RCOCl + H₃PO₃ libretexts.org

| Reagent | Byproducts | Phase of Byproducts | Notes |

| Thionyl chloride (SOCl₂) | SO₂, HCl | Gas | Often preferred for easy purification. libretexts.orgallrounder.ai |

| Phosphorus pentachloride (PCl₅) | POCl₃, HCl | Liquid, Gas | Effective, but only one chlorine is transferred per PCl₅. yufenggp.com |

| Phosphorus trichloride (PCl₃) | H₃PO₃ | Solid | High atom efficiency. researchgate.net |

| Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl | Gas | Milder reagent, but more expensive. wikipedia.org |

Oxalyl Chloride-Based Approaches in Related Acyl Chloride Synthesis

Oxalyl chloride ((COCl)₂) is another valuable reagent for the preparation of acyl chlorides from carboxylic acids. wikipedia.orglibretexts.org It is considered a milder reagent than thionyl chloride and is often used when sensitive functional groups are present in the molecule. wikipedia.org The reaction with oxalyl chloride produces gaseous byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), which facilitates product isolation. orgsyn.org

The reaction is often catalyzed by dimethylformamide (DMF). wikipedia.org DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active species in the reaction. wikipedia.org A general procedure involves adding oxalyl chloride to a solution of the carboxylic acid, often in an inert solvent like dichloromethane, sometimes with a catalytic amount of DMF. orgsyn.org The reaction is typically stirred at room temperature until completion. orgsyn.org

Exploration of Alternative Precursor Compounds and Derivatization Strategies

While the direct chlorination of 3,5-di-t-butylbenzoic acid is the most straightforward route, other strategies can be envisioned. For instance, the synthesis of related benzoyl chlorides, such as 3,5-dichlorobenzoyl chloride, has been achieved by starting from benzoic acid, which undergoes sulfonation followed by chlorination and desulfurization. google.com This highlights the potential for multi-step synthetic sequences starting from different precursors.

Derivatization of this compound is a key application of this compound. It readily reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively. cmu.edunih.gov For example, it has been used in the diacylation of dipyrromethanes in the synthesis of porphyrins. cmu.edu It also serves as a building block for more complex molecules with potential biological activity. nih.govnih.gov

Mechanistic Investigations into the Chlorination Reactions

The mechanisms of these classic chlorination reactions have been extensively studied.

Thionyl Chloride: The reaction of a carboxylic acid with thionyl chloride is believed to proceed through the formation of a chlorosulfite intermediate. libretexts.org The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride. chemtube3d.com This is followed by an internal nucleophilic attack by the chloride ion on the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to give the acyl chloride, SO₂, and HCl. chemtube3d.commasterorganicchemistry.comlibretexts.org The reaction can also be catalyzed by bases like pyridine (B92270). rsc.org

Phosphorus Chlorides: The reaction with PCl₅ also involves the initial attack of the carboxylic acid oxygen on the phosphorus atom, leading to the displacement of a chloride ion. This is followed by nucleophilic attack of the chloride on the carbonyl carbon. For PCl₃, the mechanism is similar, involving the formation of a phosphorous acid derivative. libretexts.org

Oxalyl Chloride: The mechanism of the oxalyl chloride reaction, particularly when catalyzed by DMF, involves the formation of the Vilsmeier reagent, an iminium species. wikipedia.org The carboxylic acid then reacts with this reagent to form a reactive mixed anhydride (B1165640). Subsequent nucleophilic attack by chloride ion on the carbonyl carbon leads to a tetrahedral intermediate that fragments into the final products. pearson.com

Reactivity and Reaction Pathways of 3,5 Di T Butylbenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of acyl chlorides. masterorganicchemistry.com This process involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate, followed by the elimination of the chloride leaving group to yield a new carbonyl compound. libretexts.org

3,5-Di-t-butylbenzoyl chloride reacts with alcohols to form sterically hindered esters. These reactions are a subset of nucleophilic acyl substitution, where the alcohol acts as the nucleophile. The significant steric hindrance provided by the two ortho tert-butyl groups can influence the reaction conditions required. For instance, the synthesis of esters from sterically hindered phenols has been a subject of study. researchgate.netgoogle.com

The general reaction involves the attack of the alcohol's oxygen atom on the carbonyl carbon of the acyl chloride. This is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which neutralizes the hydrochloric acid byproduct.

Table 1: Examples of Esterification Reactions

| Alcohol/Phenol | Product | Reaction Conditions |

| Methanol | Methyl 3,5-di-t-butylbenzoate | Base (e.g., pyridine), solvent (e.g., CH₂Cl₂) |

| Ethanol (B145695) | Ethyl 3,5-di-t-butylbenzoate | Base (e.g., triethylamine), solvent (e.g., THF) |

| Phenol | Phenyl 3,5-di-t-butylbenzoate | Base (e.g., pyridine), solvent (e.g., CH₂Cl₂) |

This table presents illustrative examples of esterification reactions.

The reaction of this compound with ammonia, primary amines, or secondary amines leads to the formation of amides. This amidation process is another example of nucleophilic acyl substitution. fishersci.it The synthesis of primary amides from secondary or tertiary amides via transamidation has also been explored as an alternative, eco-friendly method. google.com

When reacting with primary amines, primary amides are formed. Further reaction with another equivalent of the acyl chloride or a different acylating agent can lead to the formation of imides. The synthesis of N-benzoyl-2-hydroxybenzamides has been achieved by reacting salicylamide (B354443) with various acid chlorides. nih.gov

Table 2: Examples of Amidation Reactions

| Amine | Product | Reaction Conditions |

| Ammonia | 3,5-Di-t-butylbenzamide | Solvent (e.g., ether) |

| Benzylamine | N-Benzyl-3,5-di-t-butylbenzamide | Base (e.g., triethylamine), solvent (e.g., CH₂Cl₂) epfl.ch |

| Salicylamide | N-(3,5-Di-t-butylbenzoyl)salicylamide | Pyridine, reflux nih.gov |

This table provides representative examples of amidation reactions.

This compound can be used to prepare both symmetric and mixed anhydrides. The reaction of an acyl chloride with a carboxylate salt is a common method for synthesizing anhydrides. masterorganicchemistry.com For the preparation of a symmetric anhydride (B1165640), this compound would be reacted with the sodium salt of 3,5-di-t-butylbenzoic acid.

Mixed anhydrides can be synthesized by reacting this compound with a salt of a different carboxylic acid. The efficiency of these reactions can be influenced by the choice of reagents and reaction conditions. researchgate.net

Table 3: Anhydride Formation Reactions

| Carboxylate Salt | Product |

| Sodium 3,5-di-t-butylbenzoate | 3,5-Di-t-butylbenzoic anhydride (Symmetric) |

| Sodium acetate | Acetic 3,5-di-t-butylbenzoic anhydride (Mixed) |

This table illustrates the formation of symmetric and mixed anhydrides.

Carbon-Carbon Bond Forming Reactions

Beyond nucleophilic acyl substitution, this compound can participate in carbon-carbon bond-forming reactions, notably in transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. yonedalabs.comtcichemicals.com Acyl chlorides can serve as electrophiles in this reaction, leading to the synthesis of ketones. mdpi.com This approach allows for the chemoselective cleavage of the C(acyl)–Cl bond.

Recent advancements have explored mechanochemical methods for the Suzuki-Miyaura cross-coupling of acyl chlorides with boronic acids, offering a solvent-free and efficient route to ketone synthesis. organic-chemistry.org The reaction generally involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The steric hindrance of the 3,5-di-t-butylbenzoyl group can influence catalyst and ligand choice for optimal reactivity.

Table 4: Suzuki-Miyaura Cross-Coupling for Ketone Synthesis

| Organoboron Reagent | Catalyst/Ligand System | Product |

| Phenylboronic acid | Pd(OAc)₂ / PCy₃HBF₄ | 3,5-Di-t-butylphenyl phenyl ketone |

| 4-Methylphenylboronic acid | Pd(OAc)₂ / PCy₃HBF₄ | 3,5-Di-t-butylphenyl(p-tolyl)ketone |

| Naphthalene-1-boronic acid | Pd(OAc)₂ / PCy₃HBF₄ | (3,5-Di-t-butylphenyl)(naphthalen-1-yl)methanone |

This table shows examples of ketone synthesis via Suzuki-Miyaura cross-coupling. The specific catalyst and ligand system may vary based on the substrates and desired reaction conditions. organic-chemistry.org

Reactions with Organometallic Reagents

The reaction of this compound with alkyllithium reagents can lead to the formation of 1,3-diketones. researchgate.net The composition of the products in these reactions can be significantly influenced by the nature of the substituent on the acyl chloride. researchgate.net For instance, the reaction of bulky acyl chlorides with methyllithium (B1224462) has been observed to produce 1,3-diketones. researchgate.net The formation of these diketones is a result of the acylation of an intermediate generated from the initial reaction between the acyl chloride and the alkyllithium reagent.

The steric bulk of the two tert-butyl groups on the this compound molecule plays a crucial role in directing the chemoselectivity of its reactions with organometallic reagents. This steric hindrance can influence which potential reaction pathways are favored. For example, in palladium-catalyzed reactions, the bulky nature of the substituents can affect the coordination of the substrate to the metal center, thereby influencing the regioselectivity and the degree of substitution. nih.gov Similarly, in reactions with other organometallic compounds, the steric hindrance can prevent certain reactions from occurring or lead to the formation of specific isomers. nih.gov

Acylation of Arene Systems (e.g., Friedel-Crafts Acylation)

This compound can be utilized in Friedel-Crafts acylation reactions to introduce the 3,5-di-t-butylbenzoyl group onto an aromatic ring. This type of electrophilic aromatic substitution is typically promoted by a Lewis acid catalyst, such as aluminum chloride (AlCl₃). lookchem.comberkeley.educerritos.edu The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring. The bulky nature of the acyl chloride can influence the position of acylation on the arene substrate, often favoring positions with less steric hindrance.

Intermolecular Carboacylation of Alkenes via Reductive Radical Relay

A three-component carboacylation of alkenes has been developed that utilizes this compound in a process involving a merger of radical chemistry and nickel catalysis. nih.govresearchgate.net This reaction forges two new carbon-carbon bonds under mild conditions through a radical relay strategy. nih.govresearchgate.net The process involves the addition of a radical to an alkene, followed by the capture of the resulting alkyl radical by an acyl-nickel complex. nih.govresearchgate.net A pendant, weakly chelating group is used to achieve excellent chemoselectivity and regioselectivity. nih.govresearchgate.net This method provides a versatile route to a variety of important β-fluoroalkyl ketones from simple starting materials. nih.govresearchgate.net

Reduction Reactions

The acyl chloride group of this compound can be reduced to an alcohol. For instance, the diacylated dipyrromethane derived from this compound can be reduced to the corresponding dicarbinol using sodium borohydride (B1222165) (NaBH₄). cmu.edu This reduction is a key step in the synthesis of certain porphyrin structures. cmu.edu

Data Tables

Table 1: Selected Reactions of this compound

| Reaction Type | Reagents/Catalysts | Product Type | Ref. |

| Palladium-Catalyzed Carboformylation | Alkynes, Hydrosilane, Palladium catalyst | α,β-Unsaturated Aldehydes | ethz.ch, ethz.ch |

| Reaction with Alkyllithium | Methyllithium | 1,3-Diketones | researchgate.net |

| Friedel-Crafts Acylation | Arenes, AlCl₃ | Aryl Ketones | lookchem.com |

| Intermolecular Carboacylation | Alkenes, Fluoroalkyl Iodides, Nickel catalyst, Mn dust | β-Fluoroalkyl Ketones | nih.gov, researchgate.net |

| Reduction | Sodium Borohydride | Alcohols | cmu.edu |

Selective Reduction to Aldehydes Utilizing Hindered Hydride Reagents

The selective reduction of acid chlorides, such as this compound, to their corresponding aldehydes is a crucial transformation in organic synthesis. A common challenge is preventing over-reduction to the alcohol. The use of sterically hindered hydride reagents is a key strategy to achieve this selectivity.

One such effective reagent is lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). This reagent is significantly less reactive than its parent, lithium aluminum hydride (LiAlH₄), due to the bulky tert-butoxy (B1229062) groups. masterorganicchemistry.com These groups modulate the reactivity of the aluminum-hydride bond, making the reagent more selective for the reduction of highly reactive functional groups like acid chlorides. masterorganicchemistry.com

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydride ion from LiAlH(Ot-Bu)₃ adds to the carbonyl carbon of the this compound, forming a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, yielding the 3,5-di-t-butylbenzaldehyde. masterorganicchemistry.com By carefully controlling the stoichiometry and maintaining low reaction temperatures, the reaction can be effectively stopped at the aldehyde stage, preventing further reduction to the alcohol. masterorganicchemistry.com

Another classic method for this transformation is the Rosenmund reduction. This process involves the catalytic hydrogenation of the acid chloride using a "poisoned" palladium catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄). masterorganicchemistry.comharvard.edu The purpose of the barium sulfate is to decrease the catalyst's activity, thereby preventing the aldehyde from being further reduced. masterorganicchemistry.com

Analysis of Steric Hindrance on Reduction Selectivity

The steric bulk imparted by the two tert-butyl groups at the meta positions of the benzoyl chloride ring plays a significant role in the selectivity of the reduction. This steric hindrance around the carbonyl group influences the approach of the hydride reagent.

While the primary factor for selectivity in reductions using LiAlH(Ot-Bu)₃ is the reagent's own bulk, the steric environment of the substrate can further enhance this effect. The large tert-butyl groups on the aromatic ring of this compound create a sterically crowded environment around the reactive carbonyl center. This crowding can disfavor the approach of even a second equivalent of the hydride reagent to the initially formed aldehyde, thus contributing to the prevention of over-reduction to the corresponding alcohol.

In the context of other reductions, such as those involving less bulky hydride sources, the steric hindrance of the substrate becomes even more critical. For instance, in reductions with reagents like lithium aluminum hydride, which typically reduce acid chlorides to alcohols, the steric congestion in highly hindered systems can sometimes lead to the formation of the azo derivative as a byproduct. acs.org The specific steric properties of a molecule like this compound, coupled with the choice of reducing agent, are therefore crucial in determining the reaction's outcome and selectivity.

Oxidative Addition Pathways in Metal-Catalyzed Transformations

This compound can participate in metal-catalyzed cross-coupling reactions, which typically involve an oxidative addition step. In these reactions, a low-valent transition metal complex, often a Pd(0) species, reacts with the aryl chloride. whiterose.ac.uk The general mechanism involves the insertion of the metal into the carbon-chlorine bond, which is the oxidative addition step. This is followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form a new carbon-carbon bond and regenerate the catalyst. whiterose.ac.uk

The reactivity in oxidative addition can be influenced by several factors, including the solvent and the ligands on the metal catalyst. For instance, in Suzuki reactions, a bulky monophosphine catalyst can enhance selectivity at a chloro-position in a less polar medium. whiterose.ac.uk The choice of solvent is also critical; polar, coordinating solvents can favor different reaction pathways compared to non-polar solvents. whiterose.ac.uk

While specific studies detailing the oxidative addition of this compound are not prevalent in the provided search results, the general principles of palladium-catalyzed cross-coupling reactions apply. The steric hindrance from the di-tert-butyl groups might influence the rate and feasibility of the oxidative addition step, potentially requiring specific catalyst systems or reaction conditions to proceed efficiently.

Solvolysis and Hydrolysis Reaction Kinetics and Proposed Mechanisms

The solvolysis of benzyl (B1604629) chlorides, a class of compounds related to this compound, has been studied to understand the effect of substituents on reaction mechanisms. The solvolysis of t-butyl-substituted benzyl chlorides in aqueous ethanol often proceeds via an Sₙ1-type mechanism, as indicated by correlations with Brown σ+ plots. researchgate.netcdnsciencepub.com This mechanism involves the formation of a carbocation intermediate in the rate-determining step. lamission.edu

The rate of solvolysis is influenced by both electronic and steric effects. The two tert-butyl groups in this compound are primarily electron-donating through induction, which would stabilize a positive charge on the benzoyl group. However, their significant steric bulk is a major factor. In related systems, such as 2,4,6-tri-t-butylbenzyl chloride, the steric hindrance from ortho t-butyl groups leads to an unexpected increase in the solvolysis rate, a phenomenon attributed to steric acceleration. cdnsciencepub.com This is thought to arise from the relief of ground-state steric strain upon ionization to the carbocation. cdnsciencepub.com

The kinetics of the hydrolysis of t-butyl chloride, a simpler related molecule, show that the reaction is first-order with respect to the alkyl halide and zero-order with respect to water, which is characteristic of an Sₙ1 mechanism. lamission.edu The rate-determining step is the ionization of the C-Cl bond to form a carbocation. lamission.edu For this compound, the hydrolysis would similarly be expected to proceed through an acylium ion intermediate, facilitated by the steric hindrance that disfavors a bimolecular (Sₙ2-type) attack at the carbonyl carbon.

Studies on the hydrolysis of sterically hindered aromatic esters, such as methyl 2,4,6-tri-t-butylbenzoate, have shown that extreme steric hindrance can lead to an alternative bimolecular mechanism involving alkyl-oxygen fission (Bₐₗ2) instead of the more common acyl-oxygen fission. researchgate.net While this is for an ester, it highlights the profound impact that bulky substituents can have on reaction mechanisms. For an acid chloride like this compound, the high reactivity of the acyl chloride group, combined with steric hindrance, strongly favors a unimolecular pathway (Sₙ1-type) for hydrolysis and solvolysis.

The entropy of activation (ΔS) can provide insights into the transition state. For sterically hindered benzyl chlorides, variations in ΔS are often rationalized in terms of differential solvation effects and steric hindrance to solvent reorganization around the reaction center. cdnsciencepub.comresearchgate.net A significant decrease in the negative value of ΔS* for highly hindered compounds suggests increased steric hindrance to solvation at the reaction site. cdnsciencepub.com

Table of Reaction Parameters for Solvolysis of Substituted Benzyl Chlorides in 80% Ethanol-Water

| Compound | Relative Rate (at 25°C) | ΔH* (kcal/mol) | ΔS* (cal/mol·K) | Mechanism Type |

|---|---|---|---|---|

| p-Methylbenzyl chloride | 1.00 | 19.5 | -12.5 | Sₙ1 |

| 2,4,6-Trimethylbenzyl chloride | 64.6 | 18.1 | -9.8 | Sₙ1 |

| 2,4,6-Tri-t-butylbenzyl chloride | 130 | 20.4 | +3.6 | Sₙ1 (with steric acceleration) |

Data adapted from studies on related sterically hindered benzyl chlorides to illustrate trends. cdnsciencepub.comresearchgate.net

Applications in Advanced Organic Synthesis

Construction of Complex Molecular Architectures

The use of 3,5-di-t-butylbenzoyl chloride is prominent in the synthesis of large, complex molecules where control over intermolecular interactions and solubility is critical. The bulky tert-butyl groups prevent undesirable aggregation and enhance solubility in common organic solvents, facilitating purification and characterization. cmu.edu

A significant application of this compound is in the construction of synthetic porphyrins and related macrocyclic compounds. These large, aromatic structures are fundamental components in research fields ranging from materials science to medicinal chemistry. The introduction of 3,5-di-t-butylphenyl groups at the meso-positions of the porphyrin ring is a common strategy to improve the solubility of these typically poorly soluble macrocycles. cmu.edursc.org

The general synthetic approach involves the acylation of a dipyrromethane with this compound. cmu.eduacs.org For instance, a dipyrromethane can be diacylated using this compound in the presence of a Grignard reagent like ethylmagnesium bromide. cmu.edu The resulting 1,9-bis(3,5-di-tert-butylbenzoyl)dipyrromethane is a key intermediate. cmu.edursc.org This intermediate can then be reduced to the corresponding dicarbinol using a reducing agent like sodium borohydride (B1222165) (NaBH₄). cmu.edugoogle.comgoogle.com A subsequent acid-catalyzed condensation of this dicarbinol with another dipyrromethane yields the desired porphyrin. cmu.eduacs.org Porphyrins bearing these bulky substituents exhibit markedly improved solubility in common organic solvents like chloroform (B151607) (CHCl₃) and ethyl acetate, which is crucial for their purification and subsequent use in constructing more complex structures like porphyrin arrays. cmu.edu

Table 1: Representative Porphyrin Synthesis using this compound

| Intermediate | Reactants | Key Reagent | Yield | Reference |

|---|---|---|---|---|

| 1,9-Bis(3,5-di-tert-butylbenzoyl)dipyrromethane | Dipyrromethane, Ethylmagnesium bromide | This compound | Data not specified | cmu.edu |

| Diacyldipyrromethane (4o) | 5-(4-iodophenyl)dipyrromethane | This compound | Low Yield | acs.org |

| Monoacyldipyrromethane (15) | 5-(p-Tolyl)dipyrromethane, EtMgBr | This compound | 45% | scispace.com |

| A3B-Porphyrin | Diacyldipyrromethane-dicarbinol, Dipyrromethane | Trifluoroacetic acid (TFA) | 14-40% | acs.org |

In the synthesis of biologically active molecules, particularly nucleoside analogues, sterically hindered acyl chlorides are employed to achieve selective modification and to potentially enhance biological activity. While direct use of this compound is less documented, the principle is demonstrated through the application of its close analogue, 4-tert-butylbenzoyl chloride. researchgate.netmdpi.com Nucleosides are key components of nucleic acids and are involved in numerous biological processes. researchgate.net Their chemical modification is a cornerstone of developing antiviral and anticancer agents. nih.gov

Direct acylation is a common method for modifying nucleosides like uridine (B1682114) and thymidine. researchgate.netresearchgate.net For example, uridine can be selectively acylated at the primary 5'-hydroxyl group by reacting it with 4-t-butylbenzoyl chloride in pyridine (B92270) at low temperatures, yielding 5′-O-(4-t-butylbenzoyl)uridine in high yield. researchgate.net This product can be further acylated at the 2' and 3' positions to create a library of derivatives with diverse functionalities. researchgate.netmdpi.com The introduction of the bulky t-butylbenzoyl group not only serves as a protecting group but can also influence the compound's interaction with biological targets and its pharmacokinetic properties. nih.govresearchgate.net

Table 2: Synthesis of Nucleoside Derivatives with an Analogous Acyl Chloride

| Starting Nucleoside | Acylating Agent | Product | Yield | Reference |

|---|---|---|---|---|

| Uridine | 4-t-Butylbenzoyl chloride | 5′-O-(4-t-butylbenzoyl)uridine | Excellent | researchgate.net |

| 5′-O-Palmitoyluridine | 4-t-Butylbenzoyl chloride | 2′,3′-di-O-(4-t-butylbenzoyl)-5′-O-palmitoyluridine | Not specified | mdpi.comnih.gov |

| Salicylamide (B354443) | 4-tert-Butylbenzoyl chloride | N-(4-tert-Butylbenzoyl)-2-hydroxybenzamide | 95% | nih.gov |

β-Diketones are crucial bidentate ligands used extensively in coordination chemistry and catalysis. The synthesis of highly sterically hindered β-diketones, which can be used to create unique coordination environments around metal centers, is often challenging via traditional methods like the Claisen condensation. nih.gov

A more effective method involves the condensation of hindered acid chlorides, such as this compound, with ketone enolates in noncoordinating solvents. nih.govnih.gov This approach has been successfully used to prepare β-diketones with a steric profile significantly greater than that of the commonly used dipivaloylmethane (DPM). nih.gov The reaction demonstrates that hindered acid chlorides are selective electrophiles for condensation with enolates, providing good to excellent yields of the desired bulky β-diketones. nih.gov These sterically encumbered ligands are valuable for developing catalysts with specific selectivities and for stabilizing unusual oxidation states or coordination geometries in metal complexes.

Role in Stereoselective Synthesis

The steric bulk of the 3,5-di-t-butylbenzoyl group is exploited in stereoselective synthesis, where it can influence the stereochemical outcome of a reaction. This is achieved either by incorporating the group into a chiral catalyst or by using the corresponding acyl chloride to probe steric effects on reaction pathways.

Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reagents in immiscible phases. In asymmetric PTC, chiral catalysts are used to induce enantioselectivity. The 3,5-di-t-butylbenzyl group, derived from precursors like 3,5-di-t-butylbenzoic acid or its chloride, is a common structural motif in the design of effective chiral phase-transfer catalysts. ntu.edu.sgdoi.org

This bulky group is often attached to the nitrogen atom of cinchona alkaloids or to other chiral scaffolds to create a sterically defined pocket around the active site. ntu.edu.sgdoi.org For example, chiral pentanidium and bisguanidinium catalysts bearing 3,5-di-t-butylbenzyl groups have been synthesized and applied in enantioconvergent nucleophilic substitution reactions. ntu.edu.sg Similarly, a chiral dicationic catalyst, 1,4-Bis((4S,5S)-1,3-bis(3,5-di-tert-butylbenzyl)-4,5-diphenylimidazolidin-2-ylidene)piperazine-1,4-diium chloride, highlights the use of this moiety in complex catalyst design. researchgate.net The steric hindrance provided by the di-t-butylbenzyl groups is crucial for effective chiral recognition and for achieving high enantioselectivity in the catalyzed reaction. ntu.edu.sg

The reactivity of acyl chlorides in nucleophilic acyl substitution is sensitive to steric factors. orgoreview.comlibretexts.org Bulky groups on the acyl chloride, such as the 3,5-di-t-butylphenyl group, can significantly slow down the rate of reaction with a nucleophile. orgoreview.com This principle can be harnessed to achieve chemoselectivity in molecules containing multiple nucleophilic sites with different steric environments.

For instance, in the alcoholysis of an acyl chloride, a less sterically hindered primary alcohol can be selectively esterified in the presence of a more hindered secondary or tertiary alcohol. orgoreview.com The bulky acyl chloride will react preferentially at the more accessible site. This steric effect is a key tool for achieving regioselectivity in complex synthesis without the need for extensive protecting group strategies. orgoreview.com Furthermore, studies on the solvolysis of highly hindered benzyl (B1604629) chlorides, such as 2,4,6-tri-t-butylbenzyl chloride, show that extreme steric hindrance can lead to unusual reactivity, sometimes attributed to steric acceleration and hindrance to solvation around the reaction center. researchgate.net These investigations provide insight into how sterically demanding acyl chlorides like this compound can be used to control and direct reaction pathways.

Incorporation in Catalysis and Ligand Design

Design of Sterically Demanding Ligands

The intentional use of bulky substituents is a cornerstone of contemporary ligand design, aimed at creating a specific steric environment around a metal center. This "steric shielding" can prevent catalyst deactivation, promote challenging reaction steps, and dictate the stereochemical outcome of a reaction. nih.gov

The incorporation of 3,5-di-t-butylaryl groups into a ligand's structure profoundly impacts the resulting catalyst's performance. These bulky groups create a defined pocket around the metal's active site, which can enhance stability and reactivity. nih.govnsf.gov For example, in palladium-catalyzed cross-coupling reactions, sterically hindered ligands are known to facilitate the rate-determining reductive elimination step. nih.govresearchgate.net

However, the effect is not always straightforward. While bulky phosphine (B1218219) ligands are often employed to accelerate difficult cross-couplings, mechanistic studies have revealed that they can also promote undesirable side reactions, such as the protodeboronation of boronic acid derivatives in Suzuki-Miyaura couplings. chemrxiv.orgchemrxiv.org This highlights the necessity of carefully tuning the steric properties of a ligand to balance desired reactivity with suppression of side pathways. Furthermore, dispersion forces originating from the numerous tert-butyl groups can contribute significantly to the stabilization of seemingly strained molecular structures and transition states, an effect that goes beyond simple steric repulsion. ethz.chresearchgate.net

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic catalysis, valued for their strong σ-donating properties and steric tunability. rsc.orgsioc-journal.cn The 3,5-di-t-butylaryl group is frequently incorporated into NHC scaffolds to create highly effective and sterically demanding ligands. The synthesis often involves reacting a suitable N-heterocyclic precursor with a 3,5-di-tert-butylbenzyl halide (derived from the corresponding benzoyl chloride) to produce benzimidazolium or imidazolinium salts. scilit.comnih.govresearchgate.netnih.govscienceopen.com These salts are the direct precursors to the NHC ligands, which can then be complexed to various metals.

For instance, a series of novel benzimidazolium bromides featuring the bulky 3,5-di-tert-butyl group have been synthesized in high yields. scilit.com These precursors were subsequently used to create silver-NHC complexes, which are valuable as carbene transfer agents for the synthesis of other transition metal catalysts. scilit.comresearchgate.net The introduction of these bulky N-substituents has been shown to be crucial for achieving high performance in certain catalytic reactions. beilstein-journals.org

Role in Specific Metal-Catalyzed Transformations

Ligands bearing the 3,5-di-t-butylaryl group have found significant application in reactions catalyzed by late transition metals, particularly palladium and nickel. The steric bulk is often key to enabling challenging transformations and controlling selectivity.

In palladium catalysis, ligands incorporating the 3,5-di-t-butylphenyl moiety are instrumental in a variety of cross-coupling reactions. The steric hindrance provided by these ligands can stabilize the catalytically active monoligated Pd(0) species and promote the crucial reductive elimination step. nih.govnih.gov This is particularly important in challenging reactions such as the amidation of five-membered heterocyclic halides, where sterically demanding biaryl phosphine ligands were found to be essential for success. nih.gov

Research has shown that NHC-Pd complexes with bulky N-substituents, such as the 3,5-di-t-butylbenzyl group, are effective precatalysts for the direct arylation of heterocycles like pyrroles. beilstein-journals.org Furthermore, exceptionally reactive [Pd(NHC)(μ-Cl)Cl]₂ dimers featuring bulky NHC ligands have demonstrated high efficiency in Suzuki-Miyaura couplings of a broad range of aryl chlorides. nih.gov These catalysts were shown to be significantly more active than related precatalysts, a feature attributed to the facile activation to the monoligated Pd(0) active species. nih.gov

A compelling example of steric control was demonstrated in the enantioconvergent Negishi cross-coupling of racemic secondary alkylzinc reagents. chinesechemsoc.org An NHC ligand featuring 3,5-di-tert-butylphenyl groups (DTB-ANIPE) was developed. Computational studies revealed that the steric environment created by this ligand differentiates the two enantiomeric transition states, leading to high enantioselectivity. chinesechemsoc.org

| Catalyst System | Reaction Type | Key Finding Related to 3,5-Di-t-butylaryl Moiety | Reference |

|---|---|---|---|

| [Pd(IPr)(μ-Cl)Cl]₂ & related bulky NHC-Pd dimers | Suzuki-Miyaura Coupling | Bulky NHC ligand leads to a highly reactive catalyst, outperforming other precatalysts by facilitating activation to the active Pd(0) species. | nih.gov |

| Pd / DTB-ANIPE (NHC ligand) | Enantioconvergent Negishi Coupling | The sterically demanding 3,5-di-tert-butylphenyl groups on the ligand create a chiral pocket that effectively differentiates between enantiomeric transition states, resulting in high enantiomeric excess. | chinesechemsoc.org |

| Pd / Bulky Biaryl Phosphine | Amidation of Heterocyclic Halides | A sterically demanding ligand is crucial to promote the cross-coupling of challenging five-membered heterocyclic electrophiles. | nih.gov |

| Pd-NHC complexes | Direct Arylation of Pyrroles | The presence of bulky N-substituents like 3,5-di-tert-butylbenzyl on the NHC ligand is required for efficient coupling. | beilstein-journals.org |

The smaller atomic radius of nickel compared to palladium makes steric effects even more pronounced in its catalytic cycles. Consequently, ligands derived from 3,5-di-t-butylbenzoyl chloride are particularly effective in nickel catalysis. They have been instrumental in enabling reactions involving sterically hindered substrates and in controlling regio- and enantioselectivity. rsc.orgrsc.orgchemrxiv.org

An exceptionally hindered class of enantiopure NHC ligands was developed for nickel-catalyzed enantioselective reductive couplings of aldehydes and alkynes. nih.gov Computational studies revealed the origin of the ligand's steric demand and its crucial role in achieving high levels of both regio- and enantioselectivity. nih.gov Similarly, in the nickel-catalyzed C-H annulation of pyridones with alkenes, the introduction of bulky 3,5-xylyl or 3,5-di-tert-butylphenyl groups on the NHC ligand scaffold was found to be critical for achieving high enantioselectivity. epfl.ch The use of a highly sterically demanding 3,5-di-tert-butylphenyl substituted ligand also proved superior in the nickel-catalyzed enantioselective hydroarylation of alkene-tethered indoles. rsc.org

Impact of Steric Bulk on Catalytic Efficiency and Substrate Selectivity

The steric bulk endowed by the 3,5-di-t-butylaryl group is a powerful tool for controlling both the efficiency and selectivity of a catalytic reaction. By creating a well-defined three-dimensional space around the metal center, these ligands can discriminate between different substrates or different approaches of the same substrate to the active site. nsf.govnih.gov

This principle is clearly illustrated in enantioselective catalysis, where the bulky ligand framework creates a chiral environment. In the previously mentioned Negishi coupling, the 3,5-di-t-butylphenyl groups on the NHC ligand sterically clash with one of the substrate's orientations in the transition state, favoring the pathway that leads to the major enantiomer. chinesechemsoc.org A similar effect was observed in dirhodium-catalyzed C-H functionalization, where catalysts bearing two 3,5-di(p-tBuPh)phenyl groups showed high selectivity by disfavoring the proximity of these bulky groups on the same face of the catalyst. mdpi.com

Substrate selectivity can also be tuned. In a competitive hydrosilylation reaction, acetophenone (B1666503) was consumed significantly faster than the more sterically hindered 3-(3,5-di-tert-butylphenyl)acetophenone, demonstrating the catalyst's ability to differentiate substrates based on their size. researchgate.net Conversely, in some cases, a less sterically demanding ligand can be more efficient for coupling particularly hindered substrates, as seen in certain olefin metathesis reactions, indicating that the optimal level of steric bulk is highly dependent on the specific transformation. nih.gov

| Catalyst System | Reaction Type | Observed Effect of Steric Bulk | Reference |

|---|---|---|---|

| Ni / Bulky Chiral NHC | Enantioselective Reductive Coupling | The exceptional steric demand of the ligand is responsible for achieving high regio- and enantioselectivity. | nih.gov |

| Pd / DTB-ANIPE (NHC) | Enantioconvergent Negishi Coupling | The bulky 3,5-di-tert-butylphenyl groups govern the enantiodiscrimination of the catalytic process. | chinesechemsoc.org |

| Ni / Chiral NHC | Enantioselective C-H Functionalization | Increasing the bulk on the ligand backbone (e.g., with 3,5-di-tert-butylphenyl groups) had a significant, albeit complex, influence on enantioselectivity. | epfl.ch |

| Molybdenum Imido Alkylidene | Olefin Metathesis | A less sterically demanding catalyst was more efficient for a particularly hindered substrate, showing the need for steric optimization. | nih.gov |

Computational and Mechanistic Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Pathways

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and predicting the reactivity of molecules like 3,5-Di-t-butylbenzoyl chloride. These studies provide insights into how the bulky tert-butyl groups modulate the electron distribution and, consequently, the chemical properties of the acyl chloride functional group.

DFT calculations, such as those employing the B3LYP functional with a 6-311G(d,p) basis set, can be used to optimize the molecular geometry and determine key electronic parameters. researchgate.netmdpi.com For this compound, the presence of the electron-donating tert-butyl groups is expected to increase the electron density on the aromatic ring. This, in turn, can influence the electrophilicity of the carbonyl carbon.

Furthermore, DFT can be used to map out the potential energy surfaces for various reaction pathways. For instance, in nucleophilic acyl substitution reactions, DFT can help to model the transition states and intermediates, providing valuable information on the reaction mechanism and kinetics. researchgate.net The steric hindrance in this compound would be expected to raise the energy of the transition state for nucleophilic attack, thereby slowing down the reaction rate compared to less hindered benzoyl chlorides.

Table 1: Calculated Electronic Properties of Benzoyl Chloride and a Hypothetical this compound using DFT

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Benzoyl Chloride | -7.12 | -1.89 | 5.23 | 3.45 |

| This compound | -6.98 | -1.75 | 5.23 | 3.68 |

Note: The data for this compound is illustrative and based on general trends for alkyl-substituted benzoyl chlorides.

Elucidation of Reaction Mechanisms via Advanced Computational Modeling

Advanced computational modeling techniques, often in conjunction with experimental data, are instrumental in elucidating the intricate mechanisms of reactions involving sterically hindered acyl chlorides. nih.govrsc.org These models can go beyond simple electronic structure calculations to simulate the dynamics of a chemical reaction.

For this compound, a key mechanistic question is the interplay between nucleophilic addition-elimination and potential SN1-like pathways, especially in weakly nucleophilic solvents. researchgate.net While the addition-elimination mechanism is typical for acyl chlorides, significant steric hindrance around the carbonyl group could favor the formation of an acylium ion intermediate. libretexts.org

Computational models can be used to calculate the activation energies for both pathways. By comparing these energies, it is possible to predict which mechanism is more likely to occur under specific reaction conditions. These calculations can also incorporate solvent effects, providing a more realistic picture of the reaction in solution.

Kinetic studies, both experimental and computational, can further illuminate the reaction mechanism. For example, by calculating the rate constants for different elementary steps, a detailed kinetic model can be constructed. researchgate.net This can help to identify the rate-determining step and understand how it is influenced by the steric and electronic properties of the substituents.

Theoretical Approaches to Understanding Steric and Electronic Effects in Acyl Chlorides

Theoretical chemistry provides a conceptual framework for understanding the steric and electronic effects that govern the reactivity of acyl chlorides. researchgate.net In the case of this compound, the two bulky tert-butyl groups introduce significant steric hindrance around the reactive acyl chloride group.

Steric effects can be quantified using various theoretical descriptors, such as Taft's steric parameter (Es). These parameters can be correlated with reaction rates to assess the impact of steric bulk on reactivity. nih.gov For this compound, the large negative value of Es for the tert-butyl group would predict a significant decrease in the rate of nucleophilic attack at the carbonyl carbon.

Electronic effects are related to the ability of substituents to donate or withdraw electron density. The tert-butyl groups are weakly electron-donating through an inductive effect. This can be described by parameters like the Hammett substituent constant (σ). While the electronic effect of the tert-butyl groups is less pronounced than their steric effect, it can still influence the electrophilicity of the carbonyl carbon.

Quantitative Structure-Reactivity Relationship (QSAR) Studies in Sterically Hindered Systems

In a hypothetical QSAR study of a series of substituted benzoyl chlorides, various molecular descriptors would be calculated to represent the steric and electronic properties of the substituents. These descriptors could include steric parameters, electronic parameters, and quantum chemical descriptors derived from DFT calculations.

These descriptors would then be correlated with experimental reactivity data, such as reaction rates or equilibrium constants, using statistical methods like multiple linear regression or partial least squares. The resulting QSAR model could then be used to predict the reactivity of other, untested compounds, including this compound.

For sterically hindered systems, it is often found that steric descriptors play a dominant role in the QSAR model. nih.gov This would be expected to be the case for this compound, where the bulky tert-butyl groups are the most prominent structural feature.

Derivatives and Structural Analogues: Comparative Research

Research on 3,5-Di-t-butyl-4-hydroxybenzoyl Chloride as a Related Synthetic Intermediate

A closely related derivative, 3,5-Di-t-butyl-4-hydroxybenzoyl chloride, serves as a valuable synthetic intermediate, primarily derived from its corresponding carboxylic acid, 3,5-di-t-butyl-4-hydroxybenzoic acid. The synthesis is typically achieved by refluxing the acid with thionyl chloride. prepchem.com This compound incorporates a hydroxyl group at the 4-position, which significantly influences the electronic properties and reactivity of the aromatic ring.

The presence of the electron-donating hydroxyl group, in addition to the two activating tert-butyl groups, further enhances the nucleophilicity of the aromatic ring, making it highly susceptible to electrophilic attack. However, the steric hindrance imposed by the flanking tert-butyl groups predominantly directs incoming electrophiles to the less hindered positions. This intermediate is particularly useful in the synthesis of antioxidants and stabilizers for polymers. researchgate.net The phenolic hydroxyl group provides a site for further functionalization or can act as a radical scavenger, a property leveraged in the design of novel antioxidant molecules. nih.gov Research into derivatives of the structurally similar 2,6-di-tert-butylphenol (B90309) has shown successful Friedel-Crafts acylation reactions, indicating the utility of these sterically hindered phenols in creating more complex molecular architectures. researchgate.net

Comparative Studies with Other Sterically Hindered Aroyl Chlorides

To fully appreciate the unique characteristics of 3,5-Di-t-butylbenzoyl chloride, it is instructive to compare it with other aroyl chlorides that feature different steric and electronic profiles. The reactivity of an aroyl chloride is governed by the electrophilicity of the carbonyl carbon and the susceptibility of the aromatic ring to substitution, both of which are modulated by the substituents.

Steric and Electronic Effects on Reactivity:

3,5-dichlorobenzoyl chloride: The two chlorine atoms are deactivating, meta-directing substituents due to their inductive electron-withdrawing effect, which overrides their weak resonance donation. quora.com This makes the aromatic ring less nucleophilic and the carbonyl carbon more electrophilic compared to this compound. Consequently, it is generally more reactive towards nucleophiles at the acyl chloride group but less reactive in electrophilic aromatic substitution reactions.

3,5-bis(trifluoromethyl)benzoyl chloride: The trifluoromethyl group is a powerful electron-withdrawing group, strongly deactivating the aromatic ring and making it meta-directing. This compound is significantly more reactive towards nucleophilic acyl substitution due to the highly electrophilic carbonyl carbon. It has been utilized in the derivatization of compounds for analytical purposes, such as in the measurement of clonidine (B47849) in plasma. wikipedia.org

The following table provides a comparative overview of these aroyl chlorides:

| Compound | Substituent Effects | Predicted Reactivity (Acyl Substitution) | Predicted Reactivity (Aromatic Substitution) |

|---|---|---|---|

| This compound | Two activating, ortho-para directing, sterically hindering t-butyl groups | Moderate | Activated (Ortho/Para positions) |

| 4-t-butylbenzoyl chloride | One activating, ortho-para directing t-butyl group | High | Activated (Ortho/Para positions) |

| 3,5-dichlorobenzoyl chloride | Two deactivating, meta directing chloro groups | Very High | Deactivated (Meta positions) |

| 3,5-bis(trifluoromethyl)benzoyl chloride | Two strongly deactivating, meta directing trifluoromethyl groups | Extremely High | Strongly Deactivated (Meta positions) |

Strategies for Functionalization of the Aromatic Ring in this compound Derivatives

Functionalization of the aromatic ring in derivatives of this compound is challenging yet crucial for creating more complex molecules. The two bulky tert-butyl groups sterically shield the ortho positions (2- and 6-positions), making substitution at these sites difficult. The primary site for electrophilic aromatic substitution is the para-position (4-position) relative to the acyl chloride group, which is also the ortho-position relative to the two t-butyl groups.

Research on the closely related 3,5-di-tert-butylphenol (B75145) provides valuable insights into the functionalization of this sterically hindered ring system. Studies have shown that electrophilic substitution reactions such as nitration and bromination can be achieved. researchgate.net

Nitration: Reaction with nitric acid in glacial acetic acid can lead to mononitration, affording 2-nitro-3,5-di-tert-butylphenol. Using stronger conditions, such as fuming nitric acid in concentrated sulfuric acid, can yield the dinitro product, 2,6-dinitro-3,5-di-tert-butylphenol. researchgate.net This suggests that despite the steric hindrance, functionalization at the positions ortho to the directing group (in this case, the hydroxyl group, which is electronically similar to the precursors of the acyl chloride) is possible, albeit potentially in lower yields.

Halogenation: Bromination of 3,5-di-tert-butylphenol can result in a dibrominated product, while chlorination can yield both dichlorinated and tetrachlorinated products. researchgate.net These reactions highlight that the activated ring is amenable to halogenation.

For derivatives of this compound, the acyl chloride group itself is a deactivating, meta-directing group. However, the two tert-butyl groups are activating and ortho-, para-directing. The combined effect directs incoming electrophiles to the 4-position. Strategies for functionalization could include:

Direct Electrophilic Substitution: Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would be expected to occur at the 4-position. The reaction conditions would need to be carefully optimized to overcome the steric hindrance and achieve good yields.

Metalation-Functionalization: Directed ortho-metalation is a powerful tool for functionalizing aromatic rings. While the acyl chloride is not a typical directing group for this chemistry, conversion to a derivative with a suitable directing group could enable functionalization at the 2- or 6-positions.

Late-Stage C-H Functionalization: Modern methods involving transition-metal catalysis for C-H bond functionalization could provide alternative routes to introduce new functional groups onto the aromatic ring, potentially with different regioselectivity compared to classical electrophilic substitution. nih.gov

The interplay between the electronic effects of the substituents and the significant steric hindrance of the tert-butyl groups makes the selective functionalization of this aromatic system a complex but rewarding area of synthetic research.

Q & A

Q. What are the optimal synthetic routes and purification methods for 3,5-Di-t-butylbenzoyl chloride?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation of benzaldehyde derivatives with t-butyl chloride, followed by oxidation and subsequent treatment with thionyl chloride (SOCl₂) to form the acyl chloride. Key factors include:

- Reaction Conditions : Use anhydrous AlCl₃ as a catalyst for alkylation (0–5°C, 12–24 hours) .

- Oxidation Step : Convert the alkylated benzaldehyde to benzoic acid using KMnO₄ or CrO₃ under acidic conditions.

- Chlorination : React the benzoic acid derivative with SOCl₂ at 60–80°C for 4–6 hours .

- Purification : Distillation under reduced pressure (boiling point ~249°C at 760 mmHg) or recrystallization from non-polar solvents (e.g., hexane). Monitor purity via HPLC or GC-MS .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Look for characteristic peaks:

- ¹H NMR : Two singlet peaks for t-butyl groups (δ ~1.3 ppm) and aromatic protons (δ ~7.5–8.0 ppm).

- ¹³C NMR : Carbonyl carbon (C=O) at δ ~170 ppm and t-butyl carbons at δ ~30–35 ppm .

- FT-IR : Strong C=O stretch at ~1770 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 254.40 (C₁₅H₂₂ClO) with fragmentation patterns matching t-butyl loss .

Q. What safety protocols are critical for handling this compound?

- PPE : Wear nitrile or neoprene gloves (tested against permeation time >30 minutes), EN 166-certified goggles, and lab coats.

- Ventilation : Use fume hoods with >0.5 m/s airflow to prevent vapor accumulation (boiling point ~249°C).

- First Aid : For skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and administer oxygen if needed .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for this compound synthesis?

- Methodological Answer : Discrepancies (e.g., 63% yield in one study vs. lower yields elsewhere) often arise from:

- Side Reactions : Competing hydrolysis of the acyl chloride intermediate. Mitigate by using anhydrous conditions and molecular sieves .

- Catalyst Efficiency : Optimize AlCl₃ stoichiometry (1.2–1.5 equivalents) to balance reactivity vs. by-product formation.

- Analytical Validation : Compare yields using internal standards (e.g., deuterated analogs) in HPLC-MS to account for losses during purification .

Q. What strategies are effective for synthesizing derivatives of this compound for biological studies?

- Methodological Answer : Design experiments targeting amide or ester derivatives:

- Amide Formation : React with primary amines (e.g., glycine methyl ester) in dry THF at 0°C, using Et₃N as a base. Monitor via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) .

- Esterification : Use alcohols (e.g., methanol) with DMAP as a catalyst. Isolate products via column chromatography (SiO₂, 5% EtOAc/hexane).

- Bioactivity Screening : Assess antimicrobial activity using agar diffusion assays (e.g., against E. coli or S. aureus) .

Q. How does steric hindrance from t-butyl groups influence the reactivity of this compound?

- Methodological Answer : The bulky t-butyl groups reduce electrophilicity at the carbonyl carbon:

- Kinetic Studies : Compare reaction rates with unsubstituted benzoyl chloride in nucleophilic acyl substitution (e.g., with aniline). Use UV-Vis spectroscopy to track progress (λmax ~270 nm) .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to analyze LUMO energy levels and charge distribution. Correlate with experimental rate constants .

Q. What analytical methods are suitable for studying the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store samples at 40°C, 60°C, and 80°C for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Hydrolytic Sensitivity : Expose to controlled humidity (40–80% RH) and track hydrolysis to benzoic acid using IR (loss of C-Cl peak at ~750 cm⁻¹) .

- Light Sensitivity : Use UV chambers (254 nm) to assess photodegradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.